molecular formula C16H14ClN3O B10988100 4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide

4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10988100
M. Wt: 299.75 g/mol
InChI Key: JAOOZYJFRVUJBY-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in microbial infections .

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

4-chloro-N-(2-pyridin-2-ylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14ClN3O/c17-13-5-3-6-14-12(13)10-15(20-14)16(21)19-9-7-11-4-1-2-8-18-11/h1-6,8,10,20H,7,9H2,(H,19,21)

InChI Key

JAOOZYJFRVUJBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(N2)C=CC=C3Cl

Origin of Product

United States

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